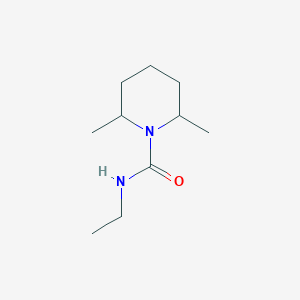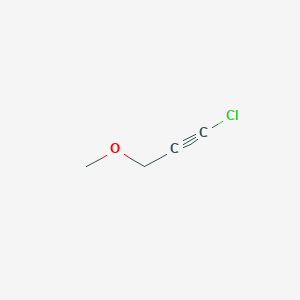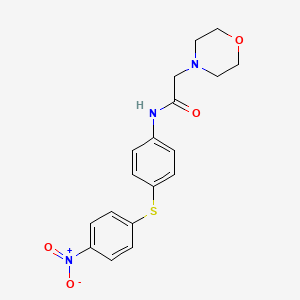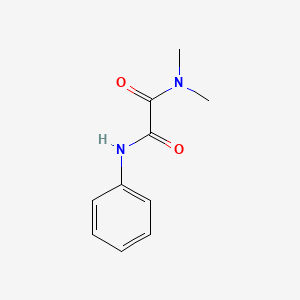
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is an organic compound that belongs to the class of amines It features a phenyl group attached to an ethanediamide backbone, with two methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylethylenediamine with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dimethyl-N~2~-phenylethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanediamides.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dimethyl-N~2~-phenylethanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms but lacking the phenyl group.
N,N-Dimethylbenzylamine: Contains a benzyl group instead of a phenyl group attached to the nitrogen atom.
Uniqueness
N~1~,N~1~-Dimethyl-N~2~-phenylethanediamide is unique due to the presence of both the phenyl group and the dimethylated nitrogen atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
73060-42-1 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-phenyloxamide |
InChI |
InChI=1S/C10H12N2O2/c1-12(2)10(14)9(13)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13) |
InChI-Schlüssel |
FCOCVWMCFRRQQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


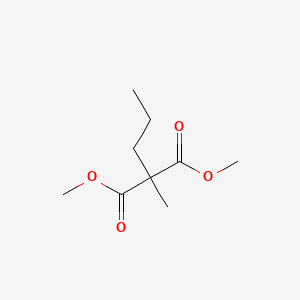
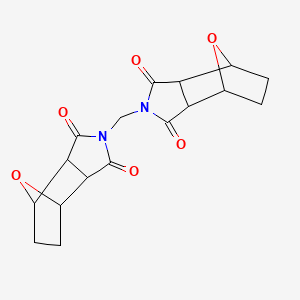
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
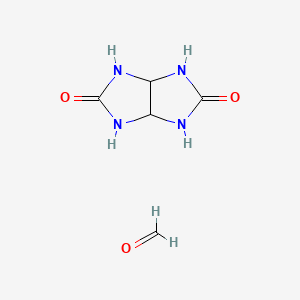
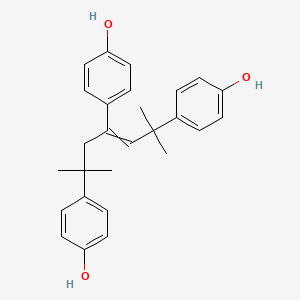
![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)

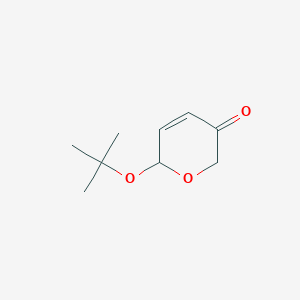

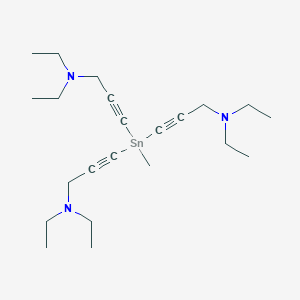
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
